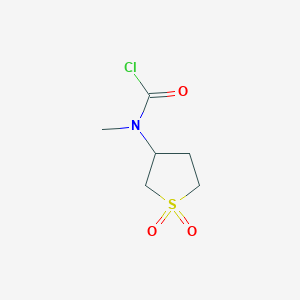
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid consists of a piperidine ring attached to a carboxylic acid group and a 2,6-difluorophenyl group with a cyano group. The molecular weight of this compound is 266.24 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Labeling
Research has shown that derivatives of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid have been synthesized and labeled for use in various scientific studies. For example, a novel neuroleptic agent was labeled with carbon-14 at the carbonyl position for use in metabolic studies, demonstrating the compound's utility in understanding biological pathways and drug metabolism (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979). Similarly, a method for the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid as a starting material indicates the compound's relevance in the preparation of chemical intermediates (Zheng Rui, 2010).
Antibacterial Agent Synthesis
1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives and involving the use of piperidine, have been studied for their potential as antibacterial agents. This demonstrates the compound's role in the development of new antibacterial therapies (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Spectroscopic and Theoretical Studies
The compound has also been a subject of spectroscopic and theoretical studies, such as the investigation of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, which was characterized by single-crystal X-ray analysis, Raman, and FTIR spectroscopies. Such studies contribute to a deeper understanding of the molecular structures and interactions of related compounds (Anioła, Dega-Szafran, Katrusiak, Komasa, & Szafran, 2016).
Development of New Antibacterial Agents
Further research has focused on the synthesis of novel fluoroquinolones with antimycobacterial activities against Mycobacterium tuberculosis, leveraging derivatives of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid. Such studies highlight the compound's potential in addressing global health challenges like tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analyses of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been conducted to provide insights into the structural properties of these molecules. This information is crucial for understanding the behavior of these compounds in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-5-8(7-16)6-11(15)12(10)17-3-1-9(2-4-17)13(18)19/h5-6,9H,1-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDPUPHRUIJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)



![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)






![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
